

Application Notes and Protocols: In Vitro Combination Studies of BI 224436 with INSTIS

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Compound of Interest		
Compound Name:	BI 224436	
Cat. No.:	B606078	Get Quote

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Introduction

BI 224436 is a first-in-class, investigational non-catalytic site integrase inhibitor (NCINI) for the treatment of HIV-1 infection.[1] Unlike approved integrase strand transfer inhibitors (INSTIs) such as raltegravir, elvitegravir, and dolutegravir, which target the catalytic site of the integrase enzyme, BI 224436 binds to a conserved allosteric pocket at the dimer interface of the integrase catalytic core domain.[1][2] This distinct mechanism of action, which inhibits the 3'-processing step of viral DNA integration and disrupts the interaction between integrase and the host cofactor LEDGF/p75, suggests that BI 224436 should not exhibit cross-resistance with INSTIs.[2][3]

These application notes provide a summary of the in vitro data for **BI 224436** in combination with INSTIs and detailed protocols for conducting similar antiviral combination studies. The findings consistently demonstrate an additive antiviral effect and a lack of cross-resistance, supporting the potential for co-administration of these two classes of integrase inhibitors in HIV-1 therapy.[4][5]

Data Presentation Antiviral Activity of BI 224436

BI 224436 demonstrates potent antiviral activity against various laboratory strains of HIV-1, with 50% effective concentrations (EC50s) typically below 15 nM.[3][4][5] A key feature of **BI**



224436 is its ability to retain full potency against viral strains that have developed resistance to INSTIs.[4][5][6] Conversely, viruses selected for resistance to **BI 224436** remain fully susceptible to INSTIs.[4]

Table 1: In Vitro Antiviral Activity of BI 224436 against Wild-Type and INSTI-Resistant HIV-1

HIV-1 Strain	Genotype	BI 224436 EC50 (nM)	Raltegravir EC50 (nM)	Elvitegravir EC50 (nM)	Fold Change in EC50 (vs. WT) for BI 224436
Wild-Type (WT)	WT	~14 - 26	~6.7	Not Reported	1.0
INSTI- Resistant	E92Q	Fully Susceptible	>1000	>1000	No significant change
INSTI- Resistant	N155S	Fully Susceptible	>1000	>1000	No significant change
INSTI- Resistant	G140S/Q148 H	Fully Susceptible	>1000	>1000	No significant change
Raltegravir- Resistant Clinical Isolates (Pool of 40)	Various	26 ± 16	>1742 (>260- fold change)	>1742 (>260- fold change)	1.4 ± 0.8

Data compiled from multiple sources.[4][7]

In Vitro Combination Effects of BI 224436 with Antiretrovirals

Two-drug combination studies are essential to determine if antiviral agents interact in a synergistic, additive, or antagonistic manner. In vitro studies combining **BI 224436** with a broad panel of approved antiretrovirals, including INSTIs, have been performed. The results



consistently indicate an additive effect, suggesting that the combination is unlikely to be antagonistic and that the antiviral activities do not interfere with each other.[4][5][6][8]

Table 2: Summary of In Vitro Combination Effects of BI 224436 with INSTIS

Drug Combination	HIV-1 Strain	Assay Type	Interaction Result	Reference
BI 224436 + Raltegravir	Wild-Type	Cellular Antiviral Assay	Additive	[4][6]
BI 224436 + Elvitegravir	Wild-Type	Cellular Antiviral Assay	Additive	[4]
BI 224436 + Other INSTIs	Wild-Type	Cellular Antiviral Assay	Additive	[5]

Experimental Protocols & Methodologies Protocol 1: In Vitro Antiviral Synergy Assay (Checkerboard Method)

This protocol describes a cell-based assay to evaluate the combined antiviral effect of **BI 224436** and an INSTI using the checkerboard dilution method.

- 1. Materials and Reagents:
- Cells: TZM-bl cell line (HeLa-derived, expresses CD4, CXCR4, and CCR5; contains integrated HIV-1 LTR-luciferase reporter).
- Virus: HIV-1 laboratory strain (e.g., NL4-3, IIIB).
- Compounds: BI 224436 and INSTI (e.g., Raltegravir), dissolved in DMSO to create highconcentration stock solutions.
- Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin.



 Reagents: DEAE-Dextran, Luciferase Assay Reagent (e.g., Bright-Glo), 96-well cell culture plates (white, solid-bottom for luminescence).

2. Assay Procedure:

- Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media. Incubate overnight at 37°C, 5% CO2.
- Compound Dilution (Checkerboard):
 - Prepare serial dilutions of BI 224436 (Drug A) and the INSTI (Drug B) in culture medium.
 Typically, prepare 2x final concentrations.
 - In the 96-well plate, add 50 μL of Drug A dilutions horizontally and 50 μL of Drug B dilutions vertically. This creates a matrix of combination concentrations. Include wells for each drug alone (single-agent controls) and untreated virus controls (no drug).

Virus Infection:

- Prepare a virus dilution in culture medium containing DEAE-Dextran (to enhance infection). The amount of virus should be pre-determined to yield a strong signal in the linear range of the assay (e.g., 100,000 Relative Light Units).
- \circ Add 50 μ L of the virus dilution to each well. The final volume in each well is now 200 μ L.
- Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
- Endpoint Measurement:
 - Remove 100 μL of supernatant from each well.
 - Add 100 μL of a luciferase assay reagent to each well.
 - Incubate for 2-5 minutes at room temperature to allow cell lysis.
 - Measure luminescence using a plate reader.

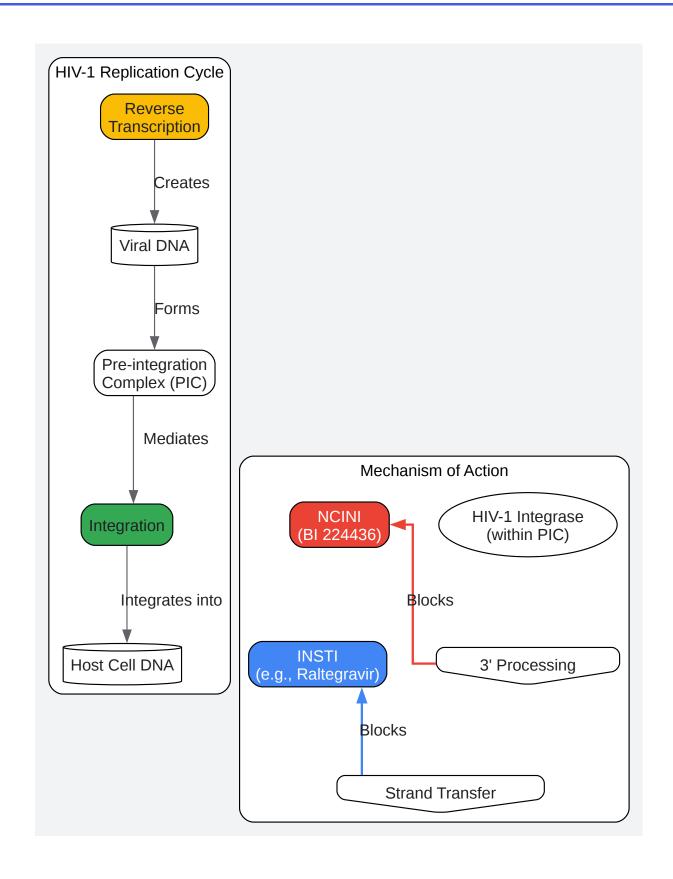
3. Data Analysis:



- Calculate Percent Inhibition: Determine the percentage of virus inhibition for each drug concentration and combination relative to the untreated virus control wells.
- Determine EC50: For the single-agent controls, calculate the EC50 value for each drug using non-linear regression analysis (e.g., log(inhibitor) vs. response).
- Synergy Analysis:
 - Use specialized software such as MacSynergy II or calculate Combination Index (CI)
 values based on the Loewe additivity model.[9]
 - Interpretation:
 - Synergy: The observed effect of the combination is greater than the sum of the individual effects (CI < 0.9).
 - Additivity: The observed effect is equal to the sum of the individual effects (CI = 0.9 1.1).
 - Antagonism: The observed effect is less than the sum of the individual effects (CI > 1.1).
 - Results can be visualized as 3D synergy plots or isobolograms.

Visualizations





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Caption: Distinct mechanisms of **BI 224436** (NCINI) and INSTIs in blocking HIV-1 integration.





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Caption: Experimental workflow for an in vitro HIV-1 combination (synergy) assay.

Caption: Logical relationship demonstrating the lack of cross-resistance between **BI 224436** and INSTIs.

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